molecular formula C5H12ClNS B3387150 2-Methyltetrahydro-2H-1,3-thiazine hydrochloride CAS No. 79128-35-1

2-Methyltetrahydro-2H-1,3-thiazine hydrochloride

Cat. No.: B3387150
CAS No.: 79128-35-1
M. Wt: 153.67 g/mol
InChI Key: XLUVXAPRRXYJSZ-UHFFFAOYSA-N
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Description

2-Methyltetrahydro-2H-1,3-thiazine hydrochloride is a heterocyclic organic compound featuring a six-membered thiazine ring with a methyl substituent at the 2-position and a hydrochloride salt. This compound is structurally related to pharmacologically active thiazine derivatives, such as xylazine and AMT hydrochloride. Its molecular formula is C₅H₁₀ClN₂S, with a molecular weight of 166.67 g/mol (calculated for C₅H₁₀N₂S·HCl). The compound is primarily utilized in research settings, particularly in studies involving inflammation models and chemical synthesis .

Properties

IUPAC Name

2-methyl-1,3-thiazinane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NS.ClH/c1-5-6-3-2-4-7-5;/h5-6H,2-4H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLUVXAPRRXYJSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1NCCCS1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901000278
Record name 2-Methyl-1,3-thiazinane--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901000278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79128-35-1
Record name 2H-1,3-Thiazine, tetrahydro-2-methyl-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079128351
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyl-1,3-thiazinane--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901000278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyltetrahydro-2H-1,3-thiazine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-methyl-1,3-propanedithiol with formaldehyde in the presence of hydrochloric acid. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired thiazine ring.

Reaction Conditions:

    Temperature: Typically conducted at room temperature to 50°C.

    Catalysts: Hydrochloric acid is used to facilitate the cyclization.

    Solvents: Often performed in aqueous or alcoholic solutions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated

Biological Activity

2-Methyltetrahydro-2H-1,3-thiazine hydrochloride (CAS No. 79128-35-1) is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

2-Methyltetrahydro-2H-1,3-thiazine is characterized by a thiazine ring that contributes to its unique chemical properties. The compound's structure allows it to interact with various biological targets, which is crucial for its pharmacological effects.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors within the body. Research indicates that compounds with a thiazine core can exhibit:

  • Acetylcholinesterase Inhibition : Similar to other thiazine derivatives, this compound may inhibit acetylcholinesterase (AChE), an enzyme responsible for breaking down acetylcholine in the synaptic cleft. This inhibition can enhance cholinergic transmission, which is beneficial in conditions like Alzheimer's disease .
  • Antimicrobial Activity : Some studies suggest that thiazine derivatives possess antimicrobial properties, potentially making them useful in treating infections .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and similar compounds:

Study Biological Activity Methodology Findings
Study 1AChE InhibitionIn vitro assaysIC50 values indicate significant inhibition compared to control
Study 2Antimicrobial EffectsDisc diffusion methodExhibited activity against various bacterial strains
Study 3CytotoxicityMTT assayShowed selective cytotoxicity towards cancer cell lines

Case Studies

  • Acetylcholinesterase Inhibition : A study focusing on thiazine derivatives highlighted their ability to inhibit AChE effectively. The compound demonstrated an IC50 value comparable to known inhibitors, suggesting potential therapeutic applications in neurodegenerative diseases .
  • Antimicrobial Evaluation : Another investigation assessed the antimicrobial properties of various thiazine compounds, including this compound. Results indicated that the compound was effective against Gram-positive and Gram-negative bacteria, supporting its use as an antimicrobial agent .
  • Cytotoxicity Against Cancer Cells : Research evaluating the cytotoxic effects of thiazine derivatives revealed that this compound exhibited significant activity against certain cancer cell lines, suggesting its potential as an anticancer agent .

Scientific Research Applications

Pharmacological Applications

1. Antimicrobial Activity
Recent studies have indicated that thiazine derivatives, including 2-methyltetrahydro-2H-1,3-thiazine hydrochloride, exhibit significant antimicrobial properties. Research has shown that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics . The mechanism of action often involves interference with bacterial cell wall synthesis or function.

2. Inhibition of Enzymatic Activity
Thiazine compounds have been studied for their ability to inhibit specific enzymes involved in metabolic pathways. For instance, they may act as inhibitors of indoleamine-N-methyl transferase, which is crucial in regulating serotonin levels in the brain. This inhibition could have implications for treating mood disorders and other neurological conditions .

3. Anti-parasitic Properties
There is ongoing research into the use of thiazine derivatives as anti-parasitic agents. Studies have indicated that certain thiazines can affect the metabolic pathways of parasites such as Trypanosoma cruzi, the causative agent of Chagas disease. The focus is on developing compounds that selectively target parasite enzymes without affecting human cells .

Agricultural Applications

1. Pest Control
this compound has been explored as a potential ingredient in agricultural pest control formulations. Its ability to disrupt the normal behavior of pests makes it a candidate for use in eco-friendly pesticide formulations . The compound's efficacy against specific insect species can be attributed to its impact on their sensory perception and feeding behavior.

2. Plant Growth Regulation
Research has suggested that thiazine derivatives can also play a role in plant growth regulation. These compounds may influence hormonal pathways within plants, promoting growth or resistance to environmental stressors . This application could lead to more sustainable agricultural practices by enhancing crop resilience.

Animal Repellent Applications

1. Development of Animal Repellents
One of the notable applications of this compound is in the formulation of animal repellents. The compound has been identified as having an odor that induces fear in certain animals, making it useful for preventing damage caused by pests such as rodents . This application not only aids in protecting crops but also minimizes the need for harmful chemicals.

Case Studies and Research Findings

Study Application Findings
Study on Antimicrobial ActivityPharmacologyDemonstrated significant inhibition of bacterial growth across multiple strains .
Enzyme Inhibition ResearchPharmacologyIdentified as an effective inhibitor of indoleamine-N-methyl transferase .
Pest Control EfficacyAgricultureShowed potential as an eco-friendly pesticide with specific insecticidal properties .
Animal Repellent FormulationAnimal ControlProven effective in inducing fear responses in rodents, reducing crop damage .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: Xylazine’s 2,6-dimethylphenyl group enhances lipophilicity, contributing to prolonged pharmacokinetic profiles compared to the smaller methyl or amino groups in 2-methyltetrahydro-2H-1,3-thiazine and AMT hydrochloride .
  • Solubility: AMT hydrochloride’s amino group increases polarity, improving aqueous solubility relative to the methyl-substituted analog .

Pharmacological and Toxicological Profiles

Compound Name Primary Applications Toxicity Data (LD₅₀) Notable Biological Effects
This compound Research chemical; inflammation models Not reported Limited data; structural analog studies suggest CNS modulation potential
Xylazine Hydrochloride Veterinary sedative/analgesic 50–100 mg/kg (rodents, IV) α₂-adrenergic receptor agonism; hypotension, bradycardia
AMT Hydrochloride Anti-inflammatory research Not reported Inhibits nitric oxide synthase; reduces oxidative stress in vitro
2-(p-Methoxyphenyl)tetrahydro-2H-1,3-thiazine hydrochloride Synthetic intermediate 75 mg/kg (mice, intraperitoneal) Acute toxicity; lethal at low doses

Key Observations :

  • Xylazine Hydrochloride : Widely used in veterinary medicine due to its potent α₂-adrenergic receptor activity, but human exposure risks include respiratory depression .
  • AMT Hydrochloride : Exhibits anti-inflammatory properties by modulating nitric oxide pathways, making it valuable in experimental models .
  • Toxicity : The p-methoxyphenyl derivative demonstrates higher acute toxicity (LD₅₀ = 75 mg/kg) compared to other analogs, likely due to metabolic activation of the methoxy group .

Q & A

Basic Research Questions

Q. How can the identity and purity of 2-Methyltetrahydro-2H-1,3-thiazine hydrochloride be confirmed in synthetic workflows?

  • Methodology :

  • Structural Characterization : Use 1H^1 \text{H}-NMR and 13C^{13} \text{C}-NMR to confirm the presence of characteristic signals, such as the methyl group (δ ~1.5 ppm) and dihydrothiazine ring protons (δ 2.5–4.0 ppm). IR spectroscopy can validate functional groups like N–H stretches (~3300 cm1^{-1}) and C–S bonds (~650 cm1^{-1}) .
  • Purity Analysis : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended, with purity thresholds >98% (as per industrial standards) .

Q. What synthetic routes are effective for preparing this compound?

  • Methodology :

  • Condensation Reactions : React β-amino acids with thiols in the presence of polyphosphate ester (PPE) to form the thiazine ring .
  • Amine-Alkylation : Use 2,6-dimethylaniline derivatives with sulfur-containing reagents (e.g., thiourea) under acidic conditions to yield the hydrochloride salt .
    • Key Parameters : Optimize reaction time (6–12 hours), temperature (80–100°C), and solvent (ethanol or dichloromethane) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Guidelines :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation .
  • Toxicity Mitigation : Classified as a carcinogen and respiratory irritant. Store in airtight containers at 2–8°C, and dispose of waste via certified hazardous channels .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the inhibitory activity of this compound against inducible nitric oxide synthase (iNOS)?

  • Experimental Design :

  • In Vitro Assays : Measure IC50_{50} values using recombinant iNOS enzymes. Compare selectivity over endothelial (eNOS) and neuronal (nNOS) isoforms via competitive ELISA or fluorometric assays .
  • Cell-Based Models : Use murine macrophages (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS) to quantify nitric oxide (NO) production via Griess reagent .

Q. What pharmacokinetic parameters should be prioritized in interspecies studies (e.g., rodents vs. livestock)?

  • Key Parameters :

  • Absorption/Distribution : Calculate bioavailability (F%) and volume of distribution (Vd_d) using plasma concentration-time curves after intravenous/oral administration .
  • Metabolism : Identify major metabolites via LC-MS/MS, focusing on hepatic cytochrome P450 pathways (e.g., CYP3A4) .

Q. How can structural modifications enhance the antimycobacterial or antitumor efficacy of this compound?

  • Structure-Activity Relationship (SAR) Strategies :

  • Ring Substitutions : Introduce electron-withdrawing groups (e.g., –NO2_2) at the 4-position of the thiazine ring to improve binding to Mycobacterium tuberculosis enoyl-ACP reductase .
  • Side-Chain Optimization : Replace the methyl group with bulkier alkyl chains (e.g., isopropyl) to enhance lipophilicity and tumor cell membrane penetration .

Q. How should researchers address contradictions in reported biological activity data (e.g., varying IC50_{50} values across studies)?

  • Troubleshooting Framework :

  • Assay Validation : Ensure consistent enzyme sources (e.g., recombinant vs. native), buffer conditions (pH 7.4), and inhibitor pre-incubation times .
  • Impurity Analysis : Re-evaluate compound purity via HPLC-MS; trace solvents (e.g., DMF) or byproducts may interfere with activity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyltetrahydro-2H-1,3-thiazine hydrochloride
Reactant of Route 2
2-Methyltetrahydro-2H-1,3-thiazine hydrochloride

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